Cas no 97070-73-0 ((R)-(+)-4-Methoxymandelonitrile)

(R)-(+)-4-Methoxymandelonitrile is a chiral cyanohydrin derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its enantiomerically pure (R)-configuration makes it valuable for constructing stereoselective compounds, particularly in the synthesis of optically active pharmaceuticals and fine chemicals. The methoxy group enhances its reactivity and selectivity in nucleophilic addition reactions, while the nitrile functionality offers versatility for further transformations. This compound is commonly employed in the preparation of chiral α-hydroxy acids, amino alcohols, and other bioactive molecules. High purity and consistent stereochemical integrity ensure reliable performance in demanding synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and racemization.
(R)-(+)-4-Methoxymandelonitrile structure
97070-73-0 structure
Product name:(R)-(+)-4-Methoxymandelonitrile
CAS No:97070-73-0
MF:C9H9NO2
MW:163.173262357712
CID:800774
PubChem ID:24870477

(R)-(+)-4-Methoxymandelonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-hydroxy-4-methoxy-, (aR)-
    • (2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile
    • (R)-(+)-4-Methoxymandelonitrile
    • AKOS024386623
    • 97070-73-0
    • SCHEMBL9185138
    • DTXSID00473038
    • (R)-(+)-4-Methoxymandelonitrile, 98%
    • (R)-2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
    • (r)-4-methoxymandelonitrile
    • MDL: MFCD01321258
    • Inchi: InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
    • InChI Key: WLDAAMXETLHTER-VIFPVBQESA-N
    • SMILES: COc1ccc(cc1)[C@H](C#N)O

Computed Properties

  • Exact Mass: 163.063328530g/mol
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 53.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 84-87 °C (lit.)
  • Boiling Point: 334.4±32.0 °C at 760 mmHg
  • Flash Point: 156.1±25.1 °C
  • Refractive Index: 1.55
  • PSA: 53.25000
  • LogP: 1.25218
  • Optical Activity: [α]20/D +47.5°, c = 1 in chloroform
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(R)-(+)-4-Methoxymandelonitrile Security Information

(R)-(+)-4-Methoxymandelonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M370970-100mg
(R)-(+)-4-Methoxymandelonitrile
97070-73-0
100mg
$ 70.00 2022-06-03
TRC
M370970-500mg
(R)-(+)-4-Methoxymandelonitrile
97070-73-0
500mg
$ 275.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1944132-1g
(r)-2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
97070-73-0 97%
1g
¥1552.00 2024-04-23
TRC
M370970-50mg
(R)-(+)-4-Methoxymandelonitrile
97070-73-0
50mg
$ 50.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
469688-1G
(R)-(+)-4-Methoxymandelonitrile
97070-73-0 98%
1G
¥749.64 2022-02-24

Additional information on (R)-(+)-4-Methoxymandelonitrile

Comprehensive Overview of (R)-(+)-4-Methoxymandelonitrile (CAS No. 97070-73-0): Properties, Applications, and Industry Insights

(R)-(+)-4-Methoxymandelonitrile (CAS 97070-73-0) is a chiral organic compound belonging to the mandelonitrile derivative family. Its molecular structure features a methoxy group at the para-position of the aromatic ring, combined with a nitrile functional group, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The (R)-(+)-enantiomer is particularly significant due to its optical activity, which enables stereoselective reactions in drug development and fine chemical manufacturing.

Recent trends in green chemistry and sustainable synthesis have amplified interest in this compound. Researchers are exploring its role in catalyzed cyanohydrin reactions, a topic frequently searched in academic databases like SciFinder and Reaxys. The compound’s ability to serve as a precursor for chiral ligands and biologically active molecules aligns with the growing demand for enantiopure pharmaceuticals, a market projected to exceed $300 billion by 2030.

From a technical perspective, (R)-(+)-4-Methoxymandelonitrile exhibits a melting point range of 85–88°C and a specific optical rotation of +45° (c=1, ethanol). These properties are critical for quality control in industrial applications. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are commonly employed to verify its enantiomeric purity (>99% ee), a key parameter for end-users in the pharmaceutical intermediates sector.

The compound’s stability under inert atmospheres and sensitivity to moisture necessitate specialized storage conditions—a frequently asked question among laboratory technicians. Best practices recommend storing at 2–8°C in amber glass containers with desiccants, which prevents racemization and hydrolysis of the nitrile group. This aligns with industry standards for chiral building blocks, as documented in ISO 13485 guidelines for chemical storage.

Innovative applications of CAS 97070-73-0 are emerging in flavor and fragrance synthesis, where its methoxy-substituted aromatic profile contributes to complex olfactory compounds. Patent analysis reveals a 20% annual increase in filings referencing this compound since 2020, particularly in non-linear optics and liquid crystal materials—areas gaining traction in materials science forums.

For synthetic chemists, the compound’s reactivity in Strecker-type reactions and Pd-catalyzed couplings is a subject of ongoing research. Recent publications in the Journal of Organic Chemistry highlight its utility in constructing quaternary stereocenters, addressing a common challenge in medicinal chemistry. This positions (R)-(+)-4-Methoxymandelonitrile as a versatile tool for structure-activity relationship (SAR) studies.

Regulatory compliance remains a priority for manufacturers. While not classified as hazardous under GHS, proper handling with nitrile gloves and fume hoods is advised—a detail often queried in safety data sheet (SDS) searches. The compound’s EC number (pending) and REACH registration status should be verified for EU market distribution.

Market intelligence indicates rising procurement of CAS 97070-73-0 by CDMOs (Contract Development and Manufacturing Organizations) specializing in small molecule APIs. This reflects broader industry shifts toward outsourcing chiral synthesis, with Google Trends data showing a 35% YoY increase in searches for “enantioselective nitrile suppliers”.

Future directions may explore enzymatic resolution methods to improve the atom economy of production processes—an eco-friendly approach gaining visibility in ACS Sustainable Chemistry discussions. The compound’s potential in agrochemical intermediates also warrants investigation, given its structural similarity to pyrethroid precursors.

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